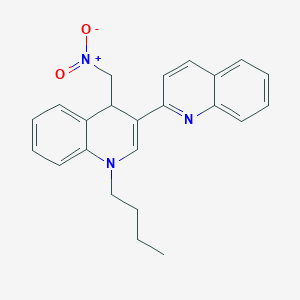![molecular formula C12H23NO4S B14918159 2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol](/img/structure/B14918159.png)
2-[4,4-Dimethyl-3-(morpholin-4-yl)-1,1-dioxidothietan-2-yl]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,4-Dimethyl-3-(4-morpholinyl)-1,1-dioxido-2-thietanyl]-2-propanol is an organic compound with the molecular formula C₁₂H₂₃NO₄S It features a unique structure that includes a morpholine ring, a thietane ring, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,4-Dimethyl-3-(4-morpholinyl)-1,1-dioxido-2-thietanyl]-2-propanol typically involves the following steps:
Formation of the Thietane Ring: The thietane ring can be synthesized through the reaction of a suitable diene with sulfur dichloride.
Introduction of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, where a suitable precursor reacts with morpholine.
Formation of the Propanol Group:
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and specific reaction conditions, such as temperature and pressure, can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[4,4-Dimethyl-3-(4-morpholinyl)-1,1-dioxido-2-thietanyl]-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4,4-Dimethyl-3-(4-morpholinyl)-1,1-dioxido-2-thietanyl]-2-propanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4,4-Dimethyl-3-(4-morpholinyl)-1,1-dioxido-2-thietanyl]-2-propanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Morpholine: An organic compound with a similar morpholine ring structure.
Thietane Derivatives: Compounds containing the thietane ring.
Propanol Derivatives: Compounds with a propanol group.
Uniqueness
2-[4,4-Dimethyl-3-(4-morpholinyl)-1,1-dioxido-2-thietanyl]-2-propanol is unique due to its combination of a morpholine ring, a thietane ring, and a propanol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C12H23NO4S |
|---|---|
Molecular Weight |
277.38 g/mol |
IUPAC Name |
2-(4,4-dimethyl-3-morpholin-4-yl-1,1-dioxothietan-2-yl)propan-2-ol |
InChI |
InChI=1S/C12H23NO4S/c1-11(2,14)10-9(12(3,4)18(10,15)16)13-5-7-17-8-6-13/h9-10,14H,5-8H2,1-4H3 |
InChI Key |
QZENCEXEELNUEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(C(S1(=O)=O)C(C)(C)O)N2CCOCC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-(1-Methoxypropan-2-yl)benzo[d]oxazol-2-amine](/img/structure/B14918076.png)
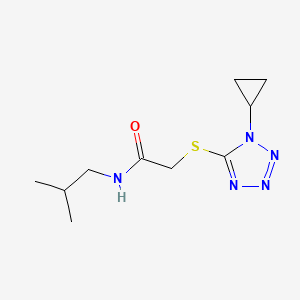
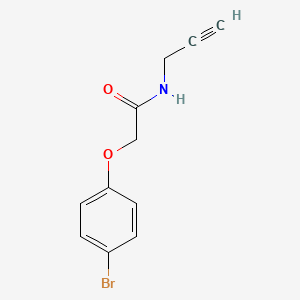
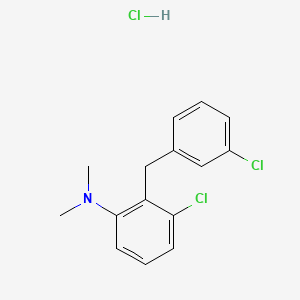
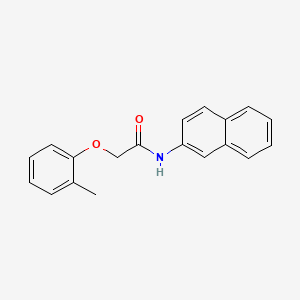


![[(1-ethyl-3-methyl-1H-pyrazol-5-yl)methoxy]acetic acid](/img/structure/B14918099.png)
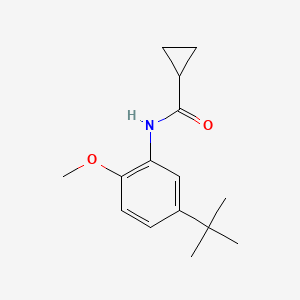
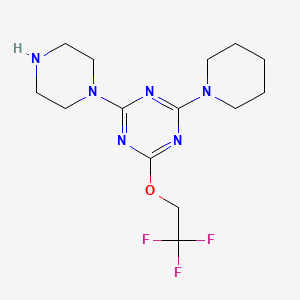
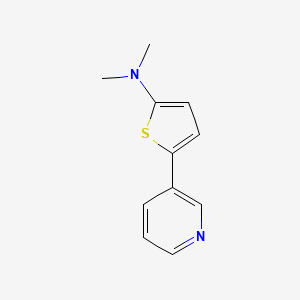
![{[3-(2,2-Dicyanovinyl)-2,4,6-trimethylphenyl]methylene}methane-1,1-dicarbonitr ile](/img/structure/B14918130.png)
![2-(3,3-Dimethyl-3,4-dihydro-isoquinolin-1-yl)-2-[(Z)-hydroxyimino]-acetamide](/img/structure/B14918143.png)
